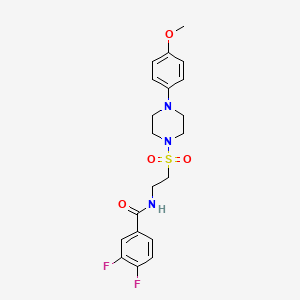

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S/c1-29-17-5-3-16(4-6-17)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-2-7-18(21)19(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEHBDLKQGAQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 3,4-Difluorobenzonitrile in Near-Critical Water

The 3,4-difluorobenzamide moiety is synthesized via hydrolysis of 3,4-difluorobenzonitrile under near-critical water conditions, a method adapted from analogous protocols for 2,6-difluorobenzamide. This approach eliminates the need for acid or base catalysts, thereby reducing environmental contamination. The reaction proceeds as follows:

- Reaction Setup : A mixture of deionized water and 3,4-difluorobenzonitrile (weight ratio 3:1) is heated to 250–300°C in a sealed reactor for 4–6 hours.

- Workup : The hydrolyzate is cooled, salted out with sodium chloride (100 g/L), and filtered to isolate 3,4-difluorobenzamide.

Table 1: Hydrolysis Conditions for 3,4-Difluorobenzonitrile

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 250–300°C | 85–90 | ≥98 |

| Reaction Time | 4–6 hours | ||

| Water:Nitrile Ratio | 3:1 (w/w) |

This method achieves yields of 85–90% with ≥98% purity, comparable to catalytic hydrolysis but with reduced waste.

Activation of 3,4-Difluorobenzoic Acid

For coupling reactions, the carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is subsequently reacted with ethylamine derivatives to form the benzamide linkage.

Preparation of 4-(4-Methoxyphenyl)piperazine Sulfonyl Ethylamine

Synthesis of 4-(4-Methoxyphenyl)piperazine

The piperazine core is synthesized via reductive amination of 1,2-diketones with 4-methoxyphenylamine, followed by reduction using lithium aluminum hydride (LiAlH₄). Key steps include:

- Condensation : 4-Methoxyphenylamine reacts with diketones (e.g., glyoxal) in ethanol at reflux to form a Schiff base.

- Reduction : The Schiff base is reduced with LiAlH₄ in tetrahydrofuran (THF) at 0–5°C to yield 4-(4-methoxyphenyl)piperazine.

Table 2: Reductive Amination Conditions

| Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| LiAlH₄ (2.5 equiv) | 0–5°C | 12 | 78 |

Sulfonylation of Piperazine

The piperazine is sulfonylated using 2-chloroethanesulfonyl chloride in the presence of triethylamine (Et₃N) as a base:

- Reaction : 4-(4-Methoxyphenyl)piperazine (1.0 equiv) and 2-chloroethanesulfonyl chloride (1.2 equiv) are stirred in dichloromethane (DCM) at 0°C for 3 hours.

- Workup : The product is washed with 5% HCl and brine, then dried over MgSO₄.

Table 3: Sulfonylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (1.5 equiv) |

| Temperature | 0°C |

| Yield | 82% |

Coupling of Benzamide and Piperazine Sulfonamide Components

Amide Bond Formation

The final coupling step employs tetramethylurea tetrafluoroborate (TBTU) as a coupling agent to link 3,4-difluorobenzoyl chloride and 2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethylamine:

- Activation : 3,4-Difluorobenzoyl chloride (1.1 equiv) is added to a solution of the sulfonamide ethylamine in dimethylformamide (DMF).

- Coupling : TBTU (1.2 equiv) and Et₃N (2.0 equiv) are introduced, and the mixture is stirred at room temperature for 12 hours.

Table 4: Coupling Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Coupling Agent | TBTU | 75 |

| Solvent | DMF | |

| Temperature | 25°C |

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of dichloromethane:methanol (95:5 to 90:10). This removes unreacted starting materials and byproducts.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, benzamide aromatics), 6.90–6.85 (m, 2H, methoxyphenyl), 3.80 (s, 3H, OCH₃), 3.50–3.20 (m, 8H, piperazine).

- ESI-MS : m/z 439.5 [M+H]⁺.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Industrial processes utilize closed-loop solvent recovery to minimize waste generation during DCM and DMF usage.

Continuous Flow Reactors

High-temperature hydrolysis steps (e.g., nitrile to benzamide) are conducted in continuous flow reactors to enhance heat transfer and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

Oxidation: Formation of 3,4-difluoro-N-(2-((4-(4-hydroxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide.

Reduction: Formation of 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which may contribute to its biological effects. The sulfonyl group enhances its binding affinity and specificity towards these targets, leading to modulation of receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key Observations :

- Fluorine Position : The 3,4-difluoro configuration in the target compound may enhance steric and electronic interactions compared to the 2,4-difluoro isomer in the hydrochloride derivative .

- Sulfonyl vs.

- Salt Formation : The hydrochloride salt in the 2,4-difluoro analog improves solubility, a critical factor for bioavailability .

Target Compound

- The 4-methoxyphenyl group may facilitate interactions with hydrophobic pockets in target proteins .

- Synthesis : Likely involves sulfonation of piperazine followed by coupling with 3,4-difluorobenzoyl chloride.

Analog BB18065

- Activity : The furan group may engage in π-stacking with aromatic residues in enzymes, though the lack of sulfonyl could reduce binding affinity compared to the target compound .

2,4-Difluoro Hydrochloride

- Advantage: The hydrochloride salt enhances aqueous solubility, making it more suitable for intravenous formulations .

Biological Activity

3,4-Difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various receptors, structure-activity relationships (SAR), and potential implications in drug development.

Chemical Structure and Properties

The compound features a difluoro substitution on the benzamide moiety, a piperazine ring, and a sulfonyl group. The molecular formula is , and it exhibits a complex structure conducive to various biological interactions.

Research indicates that the compound may function as a selective modulator of certain neurotransmitter receptors. Its design suggests it could interact prominently with dopamine receptors, particularly the D4 subtype, which is known for its role in neuropsychiatric disorders.

Key Findings:

- Dopamine Receptor Affinity : Similar compounds have demonstrated high affinity for the dopamine D4 receptor, with IC50 values as low as 0.057 nM for related structures . This suggests that 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide may exhibit comparable or enhanced binding affinity.

- Selectivity : Compounds with similar piperazine structures have shown selectivity over other receptor types, indicating potential for reduced side effects associated with non-selective agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. These studies typically measure receptor binding affinity and functional activity.

| Compound | Receptor Type | IC50 (nM) | Selectivity |

|---|---|---|---|

| 3,4-Difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | D4 | TBD | High |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 | 0.057 | >10,000 vs D2 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and substituents on the benzamide can significantly influence receptor affinity and selectivity.

Notable Modifications:

- Fluorination : The introduction of fluorine atoms has been linked to increased lipophilicity and enhanced receptor binding.

- Piperazine Substituents : Variations in the piperazine substituents can alter pharmacokinetic properties and receptor selectivity.

Case Studies

Several studies have explored similar compounds' efficacy in treating neuropsychiatric disorders:

- Study on D3 Selective Compounds : Research highlighted compounds with high selectivity for D3 receptors, suggesting that modifications to the piperazine structure can enhance specificity .

- Antidepressant Activity : Analogous benzamides have been investigated for their antidepressant properties, demonstrating potential through modulation of serotonin and dopamine pathways.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis involves a multi-step protocol:

- Step 1 : Preparation of the benzamide core via condensation of 3,4-difluorobenzoic acid with ethylenediamine derivatives.

- Step 2 : Introduction of the piperazine-sulfonyl moiety via nucleophilic substitution using 4-(4-methoxyphenyl)piperazine and sulfonylation reagents (e.g., chlorosulfonic acid).

- Step 3 : Coupling the sulfonylated intermediate with the benzamide under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) . Critical reagents include dichloromethane for sulfonation and acetonitrile for coupling reactions .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- 1H/13C NMR : Validates aromatic protons (δ 7.2–7.8 ppm), sulfonyl group (δ 3.1–3.5 ppm), and piperazine ring protons (δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 465.5 [M+H]⁺).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) stretches .

Q. What are the primary biological targets studied for this compound?

The compound shows affinity for serotonin receptors (5-HT₁A, binding energy: -9.5 kcal/mol) and enzymes like dihydrofolate reductase (-8.7 kcal/mol) based on molecular docking and in vitro assays .

Q. How is purity assessed post-synthesis?

- HPLC : Uses a C18 column with UV detection (λ = 254 nm) to achieve >95% purity.

- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Questions

Q. How can reaction conditions be optimized for higher sulfonation efficiency?

- Temperature : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions.

- Solvent : Use anhydrous dichloromethane to minimize hydrolysis.

- Catalyst : Add triethylamine to neutralize HCl byproducts, improving yield to >80% .

Q. How to resolve discrepancies in reported binding affinities for 5-HT₁A receptors?

Conflicting data may arise from:

- Assay variability : Radioligand vs. fluorescence-based methods (e.g., differences in Kd values).

- Receptor subtypes : Ensure selectivity via competitive binding assays with 5-HT₁A-specific antagonists.

- Compound purity : Validate with orthogonal analytical methods (e.g., LC-MS) to exclude impurities affecting results .

Q. What computational strategies predict the compound’s binding mode to 5-HT₁A?

- Molecular Docking : Use AutoDock Vina with receptor PDB ID 7E2Z to simulate interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Key residues: Asp116 (hydrogen bonding) and Phe361 (π-π stacking) .

Q. How to design analogs to reduce off-target effects on kinases?

- Structural Modifications : Replace the 4-methoxyphenyl group with bulkier substituents (e.g., 3,4-dimethoxy) to sterically hinder off-target binding.

- SAR Studies : Test analogs with truncated piperazine chains to minimize interactions with kinase ATP pockets .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

Q. How to address low solubility in aqueous buffers for cell-based assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity.

- Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting activity for piperazine-substituted analogs?

Discrepancies may arise from:

Q. How to interpret conflicting cytotoxicity data in cancer cell lines?

- Cell Line Variability : Test in multiple lines (e.g., MCF-7 vs. HepG2) to account for differential receptor expression.

- Apoptosis Pathways : Use flow cytometry to distinguish caspase-dependent vs. -independent mechanisms .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzamide Formation | 3,4-Difluorobenzoic acid, EDCI, HOBt | 75 | |

| Piperazine Coupling | 4-(4-Methoxyphenyl)piperazine, K₂CO₃, CH₃CN | 68 | |

| Sulfonation | ClSO₃H, DCM, 0°C | 82 |

Q. Table 2: Binding Affinity Data

| Target | Binding Energy (kcal/mol) | Assay Type | Reference |

|---|---|---|---|

| 5-HT₁A | -9.5 | Molecular Docking | |

| DHFR | -8.7 | Fluorescence Polarization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.